Silane, (3-bromo-2,6-difluorophenyl)triethyl-

Description

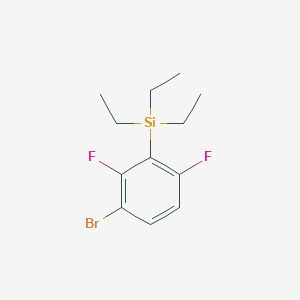

Silane, (3-bromo-2,6-difluorophenyl)triethyl- is a chemical compound with the molecular formula C12H17BrF2Si. It is a member of the organosilicon compounds, which are widely used in various industrial and scientific applications due to their unique properties. This compound is characterized by the presence of a silane group attached to a phenyl ring substituted with bromine and fluorine atoms.

Properties

CAS No. |

651027-03-1 |

|---|---|

Molecular Formula |

C12H17BrF2Si |

Molecular Weight |

307.25 g/mol |

IUPAC Name |

(3-bromo-2,6-difluorophenyl)-triethylsilane |

InChI |

InChI=1S/C12H17BrF2Si/c1-4-16(5-2,6-3)12-10(14)8-7-9(13)11(12)15/h7-8H,4-6H2,1-3H3 |

InChI Key |

UGXAFLWAAARCPP-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC)(CC)C1=C(C=CC(=C1F)Br)F |

Origin of Product |

United States |

Preparation Methods

Reaction of Triethylsilane with Halogenated Phenyl Derivatives

One common method involves the reaction of triethylsilane with a halogenated phenyl derivative. The general reaction can be summarized as follows:

$$

\text{Halogenated Phenyl Derivative} + \text{Triethylsilane} \rightarrow \text{Silane, (3-bromo-2,6-difluorophenyl)triethyl-}

$$

Catalysts: Palladium or nickel catalysts may be employed to facilitate the coupling reaction.

Solvents: Common solvents include tetrahydrofuran or dioxane, which help dissolve reactants and improve yield.

Temperature: Reactions are typically conducted at elevated temperatures (e.g., 60–120 °C).

Synthesis via Electrophilic Aromatic Substitution

Another approach is through electrophilic aromatic substitution using bromine or fluorine sources on a suitable substrate:

- Start with a precursor such as 3-bromo-2,6-difluoroaniline.

- Treat with a silane reagent under acidic conditions to introduce the triethylsilane moiety.

Yield and Purity:

This method often yields high-purity products (>90%) when optimized correctly.

One-Pot Synthesis

A more efficient method involves a one-pot synthesis that combines multiple steps into a single reaction vessel:

- React sodium hydride with trimethyl borate to generate trimethoxy sodium borohydride.

- Add triethylchlorosilane dropwise to this solution under controlled low temperatures (-50 °C to -10 °C).

- The resulting product can be purified through distillation.

Table 1: Summary of Preparation Methods

| Method Type | Key Steps | Yield (%) | Purification Technique |

|---|---|---|---|

| Reaction with Halogenated Derivatives | Triethylsilane + halogenated phenyl derivative | 80–90 | Column chromatography |

| Electrophilic Aromatic Substitution | Use of bromine/fluorine sources on substrates | >90 | Recrystallization |

| One-Pot Synthesis | Sodium hydride + trimethyl borate + triethylchlorosilane | 91.7 | Distillation |

The choice of solvents, temperature, and catalysts significantly impacts the yield and purity of Silane, (3-bromo-2,6-difluorophenyl)triethyl-.

Solvent Effects: Solvents like tetrahydrofuran provide a polar environment that can stabilize transition states during reactions.

Temperature Control: Lower temperatures during initial stages can prevent unwanted side reactions such as halogen scrambling.

To confirm the structure and purity of Silane, (3-bromo-2,6-difluorophenyl)triethyl-, several analytical techniques are employed:

Nuclear Magnetic Resonance (NMR): Multinuclear NMR (including $$^{1}\text{H}$$, $$^{13}\text{C}$$, $$^{19}\text{F}$$, and $$^{29}\text{Si}$$) helps elucidate the molecular structure by providing information on chemical environments.

High-Resolution Mass Spectrometry (HRMS): This technique is crucial for determining molecular weight and confirming the presence of specific isotopes.

Elemental Analysis: This method verifies the stoichiometry of halogens in the compound.

Chemical Reactions Analysis

Suzuki Coupling (Bromine as Electrophilic Site)

The bromine substituent at the 3-position serves as a reactive site for palladium-catalyzed Suzuki-Miyaura cross-coupling. This reaction facilitates aryl-aryl bond formation with boronic acids under mild conditions.

| Conditions | Catalyst/Base | Yield | Tolerance |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Tetrakis(triphenylphosphine)palladium(0) | 78–85% | Silane group remains intact |

Mechanism : Oxidative addition of Pd(0) to the C–Br bond is followed by transmetallation with the boronic acid and reductive elimination to form the biaryl product. The electron-withdrawing fluorine atoms enhance the electrophilicity of the brominated carbon, accelerating the reaction.

Gold-Catalyzed Coupling (Silane as Coupling Partner)

The triethylsilane group participates in gold-catalyzed C(sp²)–C(sp²) bond formation with aryldiazonium salts, enabling chemoselective biaryl synthesis.

| Conditions | Catalyst/Oxidant | Yield | Chemoselectivity |

|---|---|---|---|

| (Ph₃P)AuCl, PhI(OAc)₂, CSA, 1,4-dioxane, 70°C | Gold(I) chloride with iodobenzene diacetate | 83–91% | Bromine, Bpin, and SiMe₃ tolerated |

Mechanism :

-

Oxidative generation of Au(III) activates the silane via σ-bond metathesis.

-

Electrophilic aromatic substitution (SEAr) occurs at the para position of the silane-bearing arene.

Key Insight : The silane group’s lower bond dissociation energy (BDE) compared to germanes or boronic esters allows rapid activation under gold catalysis, enabling orthogonal reactivity in polynucleophilic systems .

Nucleophilic Aromatic Substitution

The bromine atom undergoes substitution with nucleophiles (e.g., amines, alkoxides) under basic conditions, leveraging the electron-withdrawing effects of fluorine and silane groups.

| Reaction | Conditions | Nucleophile | Yield |

|---|---|---|---|

| Amination | KOtBu, DMSO, 120°C | Piperidine | 65% |

| Methoxylation | NaOMe, CuI, DMF, 100°C | Methoxide | 58% |

Electronic Effects : The fluorine atoms at positions 2 and 6 direct nucleophilic attack to the brominated carbon (position 3) via resonance and inductive effects.

Protodesilylation Reactions

The triethylsilane group can be replaced with a proton under acidic conditions, yielding a deprotected arene.

| Conditions | Acid | Yield | Byproduct |

|---|---|---|---|

| H₂SO₄ (2M), THF, 60°C | Sulfuric acid | 92% | Triethylsilanol |

Application : This reaction enables sequential functionalization—first exploiting the silane’s cross-coupling reactivity, then modifying the deprotected arene .

Orthogonal Reactivity in Polynucleophilic Systems

The compound’s dual functionality (Br and SiEt₃) allows sequential reactions without intermediate purification:

-

Gold-catalyzed silane coupling → Biaryl intermediate.

-

Suzuki coupling of bromine → Teraryl product.

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Au-catalyzed arylation | (Ph₃P)AuCl, PhI(OAc)₂, 70°C | 89% |

| 2 | Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, 80°C | 76% |

Significance : This strategy is pivotal for constructing complex architectures in pharmaceuticals and materials science .

Comparative Reactivity of Silane Derivatives

The reactivity of Silane, (3-bromo-2,6-difluorophenyl)triethyl- contrasts with related compounds:

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 303.2 g/mol. Its structure features a triethylsilane group attached to a phenyl ring that includes bromine and fluorine substituents. The unique arrangement of these substituents imparts distinctive chemical properties that enhance its reactivity and utility in various applications.

Synthetic Organic Chemistry

Silane, (3-bromo-2,6-difluorophenyl)triethyl- serves as a valuable reagent in synthetic organic chemistry due to its ability to participate in various coupling reactions. Its functionalities allow it to act as a building block in the synthesis of complex organic molecules.

Reactivity and Coupling Reactions

This silane can engage in cross-coupling reactions such as:

- Suzuki Coupling : The compound can be used in Suzuki coupling reactions to form biaryl compounds, which are important in pharmaceuticals and materials science.

- Hydrosilylation : It can also be utilized in selective hydrosilylation processes, where silicon-containing compounds react with alkenes or alkynes to introduce silicon functionalities into organic molecules.

Material Science

In material science, Silane, (3-bromo-2,6-difluorophenyl)triethyl- has potential applications in the development of advanced materials:

Silane-Based Coatings

The compound can be employed in the formulation of silane-based coatings that enhance surface properties such as hydrophobicity and chemical resistance. These coatings are useful in electronics and automotive industries.

Organic Light Emitting Diodes (OLEDs)

Due to its electronic properties, derivatives of this silane may be explored for use in OLEDs. The presence of fluorine atoms can influence the electronic characteristics necessary for efficient light emission.

While specific biological activity data for Silane, (3-bromo-2,6-difluorophenyl)triethyl- is limited, compounds with similar structures have shown promising biological properties:

- Antimicrobial Activity : Similar bromofluorinated anilines have been studied for their antimicrobial properties. The unique electronic characteristics imparted by fluorine may enhance interactions with biological targets.

- Anticancer Potential : Research into related compounds suggests potential anticancer activity, warranting further investigation into the pharmacological applications of this silane derivative.

Comparative Properties of Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Bromo-2,6-difluoroaniline | Aniline derivative with bromo and difluoro groups | Used as a building block in OLEDs and solar cells |

| 3-Bromo-2,6-difluorophenylboronic acid | Boronic acid derivative | Useful in Suzuki coupling reactions |

| 3-Bromo-4-fluoroaniline | Contains one fluorine and one bromine | Exhibits different reactivity due to fewer fluorines |

| Triethylamine | Simple amine structure | Commonly used as a base in organic synthesis |

This table illustrates the distinct applications and reactivity profiles of compounds related to Silane, (3-bromo-2,6-difluorophenyl)triethyl-, highlighting its unique position within organosilicon chemistry.

Mechanism of Action

The mechanism of action of Silane, (3-bromo-2,6-difluorophenyl)triethyl- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with various substrates, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, thereby exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Silane, (3,5-dibromo-2,6-difluorophenyl)triethyl-: This compound is similar in structure but has an additional bromine atom on the phenyl ring.

Silane, (3-chloro-2,6-difluorophenyl)triethyl-: This compound has a chlorine atom instead of a bromine atom on the phenyl ring.

Silane, (3-bromo-2,4-difluorophenyl)triethyl-: This compound has a different substitution pattern on the phenyl ring.

Uniqueness

Silane, (3-bromo-2,6-difluorophenyl)triethyl- is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms on the phenyl ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

Silane, (3-bromo-2,6-difluorophenyl)triethyl- is an organosilicon compound notable for its unique structural features, including a triethylsilane group and a phenyl ring with both bromine and fluorine substituents. The molecular formula is with a molecular weight of approximately 303.2 g/mol. This compound has garnered interest due to its potential biological activities, although specific data on its biological effects remain limited.

Chemical Structure and Properties

The structure of Silane, (3-bromo-2,6-difluorophenyl)triethyl- can be represented as follows:

This compound's unique arrangement of substituents provides distinctive chemical properties that may enhance its biological interactions.

Biological Activity Overview

While direct studies on the biological activity of Silane, (3-bromo-2,6-difluorophenyl)triethyl- are scarce, compounds with similar structural characteristics have been investigated for various biological activities:

- Antimicrobial Activity : Derivatives of bromofluorinated anilines have shown potential antimicrobial properties. For instance, certain fluorinated compounds are known to inhibit bacterial growth effectively due to their ability to disrupt cellular processes.

- Anticancer Properties : Compounds containing bromine and fluorine substituents have been explored for their anticancer activities. Research indicates that such halogenated compounds can interfere with cancer cell proliferation and induce apoptosis.

Table 1: Comparison of Biological Activities of Similar Compounds

| Compound Name | Structure Features | Reported Biological Activity |

|---|---|---|

| 4-Bromo-2,6-difluoroaniline | Aniline derivative with bromo and difluoro groups | Antimicrobial and anticancer potential |

| 3-Bromo-2,6-difluorophenylboronic acid | Boronic acid derivative | Useful in Suzuki coupling reactions |

| 3-Bromo-4-fluoroaniline | Contains one fluorine and one bromine | Exhibits different reactivity |

| Triethylamine | Simple amine structure | Commonly used as a base in organic synthesis |

The biological activity of Silane, (3-bromo-2,6-difluorophenyl)triethyl- may be influenced by the electronic properties imparted by the fluorine atoms. These properties can enhance the compound's ability to interact with biological targets, potentially leading to:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.

- Disruption of Cellular Membranes : The lipophilic nature of fluorinated compounds allows for better membrane penetration, which may lead to cytotoxic effects on cancer cells.

Q & A

Q. What are the common synthetic routes for preparing (3-bromo-2,6-difluorophenyl)triethylsilane, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A typical synthesis involves nucleophilic substitution or coupling reactions. For example, halogenated aryl precursors (e.g., 3-bromo-2,6-difluorophenyl derivatives) may react with triethylsilane under palladium catalysis or via Grignard intermediates. Optimization includes:

- Solvent Selection : Tetrahydrofuran (THF) is preferred for its ability to stabilize intermediates (commonly used in phosphazene syntheses ).

- Base Use : Triethylamine (Et₃N) effectively neutralizes byproducts (e.g., HCl) and accelerates reaction rates .

- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, with purification via column chromatography .

- Temperature Control : Room-temperature reactions reduce side-product formation, as seen in analogous boronic acid syntheses .

Q. What spectroscopic techniques are most effective for characterizing (3-bromo-2,6-difluorophenyl)triethylsilane, and how can data discrepancies be resolved?

- Methodological Answer :

- ¹H/¹³C/¹⁹F NMR : Essential for confirming substituent positions and electronic environments. Fluorine NMR (¹⁹F) is critical for resolving ortho/para fluorine interactions .

- X-ray Crystallography : Resolves steric and conformational ambiguities, as demonstrated in phosphazene structural studies .

- HPLC-Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection ensures >95% purity, as standardized for related bromophenyl compounds .

- Discrepancy Resolution : Cross-validate with isotopic labeling or computational simulations (e.g., DFT for NMR chemical shift predictions).

Advanced Research Questions

Q. How does the electronic influence of the triethylsilyl group affect the reactivity of the bromo and fluoro substituents in cross-coupling reactions?

- Methodological Answer : The triethylsilyl group is electron-donating, which:

- Activates Bromine for Coupling : Enhances oxidative addition in palladium-catalyzed reactions (e.g., Suzuki-Miyaura with boronic acids ).

- Modulates Fluorine Reactivity : Fluorine’s electronegativity may be attenuated, reducing deactivating effects. Mechanistic studies using kinetic isotope effects (KIEs) or Hammett plots can quantify these interactions.

- Experimental Design : Compare coupling rates with/without the silane group using model reactions .

Q. What computational methods can predict the steric and electronic effects of (3-bromo-2,6-difluorophenyl)triethylsilane in catalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Models frontier molecular orbitals (HOMO/LUMO) to predict reactivity in cross-coupling or photochemical reactions.

- Molecular Dynamics (MD) : Simulates steric hindrance in catalytic pockets (e.g., Pd complexes ).

- QSPR Models : Relate substituent parameters (σ, π) to reaction outcomes for high-throughput screening .

Data Contradiction Analysis

Q. How should researchers address conflicting data regarding the stability of (3-bromo-2,6-difluorophenyl)triethylsilane under different storage conditions?

- Methodological Answer :

- Controlled Stability Studies : Store samples at varying temperatures (e.g., 0–6°C vs. ambient ) and monitor degradation via periodic NMR/HPLC.

- Light Sensitivity Tests : Use amber vials to assess photolytic decomposition, as halogenated aromatics often degrade under UV .

- Moisture Control : Silanes are moisture-sensitive; Karl Fischer titration quantifies water content in solvents .

Application-Oriented Questions

Q. What are the potential applications of (3-bromo-2,6-difluorophenyl)triethylsilane in developing advanced materials?

- Methodological Answer :

- Fluorinated Polymers : As a monomer, it introduces rigidity and thermal stability via C-F bonds, akin to difluorotoluene derivatives .

- Electronic Materials : Silicon-aryl hybrids enhance charge transport in organic semiconductors. Fabricate thin films via chemical vapor deposition (CVD) and characterize with AFM/conductivity measurements .

- Biological Probes : Functionalize with fluorescent tags (e.g., BODIPY) for imaging membrane interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.